3-(Perfluorobutyl)propanol
Overview
Description
3-(Perfluorobutyl)propanol is a useful research compound. Its molecular formula is C7H7F9O and its molecular weight is 278.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vapor Pressure and Adsorption Capacity
3-(Perfluorobutyl)propanol has been studied for its vapor pressure properties, which are essential to understand its behavior in environmental contexts, especially regarding its removal. Schindler et al. (2013) utilized a modified vapor saturation method to measure the ambient temperature vapor pressure of this compound and others. They also examined the adsorption capacities on BPL activated carbon, providing insights into how these compounds interact with environmental materials (Schindler et al., 2013).
Building Blocks for Fluorous Chemistry
Rábai et al. (2007) highlighted the use of this compound as a valuable building block in fluorous chemistry. The study focused on the synthesis of these compounds, demonstrating their potential in various chemical applications (Rábai et al., 2007).
UV Oxidation in Wastewater Treatment
Shih et al. (2013) investigated the use of UV oxidation for the treatment of wastewater containing 2,2,3,3-tetrafluoro-1-propanol, a compound related to this compound. This study is significant for understanding the environmental management of fluorinated compounds (Shih et al., 2013).
Detection in Biological Samples
Kato et al. (2018) developed methods for detecting per- and polyfluoroalkyl substances, including compounds like this compound, in human biological samples. This research is crucial for assessing human exposure to these compounds (Kato et al., 2018).
Use in Liquid Crystal Materials
Tsai and Yang (1993) explored the use of related chiral alcohols in synthesizing ferroelectric liquid crystal materials, which could have implications for the application of this compound in this field (Tsai & Yang, 1993).
Safety and Hazards
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNEUIFHDEQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381269 | |
Record name | 3-(Perfluorobutyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83310-97-8 | |
Record name | 3-(Perfluorobutyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vapor pressure of 3-(Perfluorobutyl)propanol?
A1: Understanding the vapor pressure of this compound is crucial for several reasons.
- Environmental Fate: Vapor pressure is a key factor in determining how a compound will partition between the atmosphere and other environmental compartments []. A higher vapor pressure suggests a greater tendency to volatilize, potentially leading to atmospheric transport and long-range environmental distribution.
- Removal and Remediation: Knowing the vapor pressure helps in designing effective methods for removing the compound from contaminated air or water streams. The research article specifically mentions using the generated vapor pressure data to determine adsorption capacities on activated carbon [], highlighting its relevance in developing remediation strategies.
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